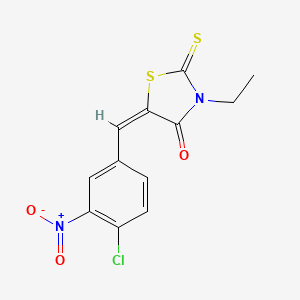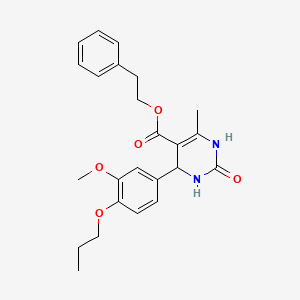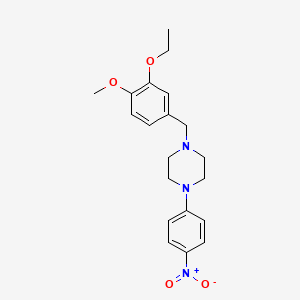![molecular formula C13H20ClNO2 B4986663 2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol, also known as CP55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are present in the central nervous system and are responsible for mediating the effects of cannabinoids such as THC. CP55940 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mecanismo De Acción
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol activates the cannabinoid receptors in the central nervous system, which are responsible for mediating the effects of cannabinoids. This activation leads to a variety of effects, including the modulation of neurotransmitter release, the inhibition of pain signaling, and the regulation of appetite and metabolism.
Biochemical and Physiological Effects:
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain signaling, and the regulation of appetite and metabolism. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol for use in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of these receptors, which is important for studying their effects on various physiological processes. However, one limitation of 2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol is its potential for toxicity, which must be carefully monitored in experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol and cannabinoids in general. Some possible areas of focus include the development of new drugs for the treatment of pain and inflammation, the investigation of the role of cannabinoids in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the study of the effects of cannabinoids on the immune system.
Métodos De Síntesis
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3-chlorophenol with pentylamine to form the intermediate 5-(3-chlorophenoxy)pentylamine. This intermediate is then reacted with ethylene oxide to form the final product, 2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol.
Aplicaciones Científicas De Investigación
2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol has been widely used in scientific research for its ability to activate the cannabinoid receptors. This has led to its use in a variety of applications, including the study of the mechanisms of action of cannabinoids, the development of new drugs for the treatment of various diseases, and the investigation of the potential therapeutic effects of cannabinoids.
Propiedades
IUPAC Name |
2-[5-(3-chlorophenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-12-5-4-6-13(11-12)17-10-3-1-2-7-15-8-9-16/h4-6,11,15-16H,1-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNIUBNVTKVGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Chlorophenoxy)pentylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-yl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4986583.png)

![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)



![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)

![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)


![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)